![molecular formula C10H16BrN2P B2748362 1-(4-Bromophenyl)-N,N,N',N'-tetramethylphosphanediamine CAS No. 95682-76-1](/img/structure/B2748362.png)
1-(4-Bromophenyl)-N,N,N',N'-tetramethylphosphanediamine
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Overview
Description
1-(4-Bromophenyl)-N,N,N',N'-tetramethylphosphanediamine, commonly known as PTA or PTAD, is an organic compound that has been extensively studied in the field of chemistry. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 309.25 g/mol. PTA has been used in various chemical reactions due to its unique properties and has shown promising results in scientific research applications.
Scientific Research Applications
Electrochromic Applications
The synthesis and characterization of a novel N,N,N′,N′-tetraphenyl-1,4-phenylenediamine-containing conjugated polymer demonstrate its promising applications in electrochromic devices. This polymer, synthesized through Suzuki coupling, exhibited excellent solubility in common organic solvents and significant thermal stability. Its electrochromic properties were explored, showcasing its potential in smart windows and display technologies (Chen et al., 2010).
Supramolecular Chemistry
In the realm of supramolecular chemistry, studies on Pd(II) and Pt(II) supramolecules have uncovered the unexpected participation of mononuclear species in square/triangle equilibria. This research sheds light on the intricate balance of forces dictating the assembly of these complex structures, providing insights into the design of novel supramolecular architectures (Ferrer et al., 2010).
Crystal Structure Analysis
An in-depth analysis of ethylenediamine-N,N,N',N'-tetraamides derivatives revealed how substituents influence molecular and supramolecular geometries. Understanding these geometric variations aids in the design of materials with desired crystal packing and intermolecular interactions, essential for developing advanced pharmaceuticals and materials science applications (Rajput et al., 2007).
Biological Activity Studies
Research on mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms has provided valuable insights into their antimicrobial activities. This work not only contributes to the development of new antimicrobial agents but also enhances our understanding of the structural factors that influence biological activity (Kuzey et al., 2020).
Covalent Organic Frameworks (COFs)
The conversion of imine to oxazole and thiazole linkages in covalent organic frameworks (COFs) has been explored, demonstrating a method for enhancing COFs' chemical stability. This research paves the way for the application of COFs in gas storage, separation, and catalysis, due to their improved stability and porous nature (Waller et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds are known to target enzymes like Leishmania major pteridine reductase (LmPTR1) and Plasmodium falciparum .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the normal function of specific target proteins, thereby affecting various cellular processes .
Pharmacokinetics
A compound with a similar structure was found to have high gastrointestinal absorption and was able to permeate the blood-brain barrier .
Result of Action
albicans .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[(4-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBVSJOOWAJUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC=C(C=C1)Br)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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